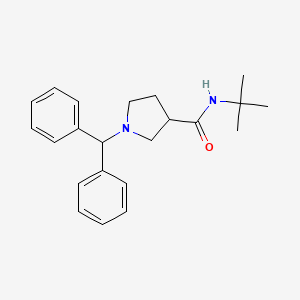

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide

CAS No.: 2640972-61-6

Cat. No.: VC11864861

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640972-61-6 |

|---|---|

| Molecular Formula | C22H28N2O |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | 1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) |

| Standard InChI Key | XJKQFZVODUJURW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide possesses the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O and a molecular weight of 336.5 g/mol. The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group enhancing steric bulk and the diphenylmethyl moiety contributing to lipophilicity. The carboxamide group introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Key Structural Features:

-

Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1.

-

tert-Butyl Substituent: Located at the nitrogen atom, providing steric hindrance and metabolic stability.

-

Diphenylmethyl Group: Attached to the pyrrolidine nitrogen, enhancing hydrophobic interactions.

-

Carboxamide Functional Group: Positioned at the 3-carbon of the pyrrolidine, enabling hydrogen bonding.

The compound’s logP value (estimated at 4.2) suggests moderate lipophilicity, favoring membrane permeability.

Synthesis Methods and Optimization

The synthesis of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide involves multi-step organic reactions, often starting with pyrrolidine derivatization. Two primary approaches are documented:

Stepwise Functionalization of Pyrrolidine

-

Pyrrolidine Preparation: Commercial pyrrolidine is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to introduce the tert-butyloxycarbonyl (Boc) protecting group .

-

Diphenylmethyl Introduction: A benzylation reaction using diphenylmethyl chloride in the presence of a base like triethylamine.

-

Carboxamide Formation: Reaction with an acyl chloride or anhydride, followed by deprotection.

Example Protocol:

-

Reagents: Pyrrolidine, Boc<sub>2</sub>O, diphenylmethyl chloride, triethylamine, methylene chloride.

-

Yield: ~70–80% after purification.

Cyclization Strategies

A patent (CN111362852A) describes an alternative route using cyclization reactions with ammonium salts, avoiding toxic solvents like dioxane . This method achieves 85–91% yield by eliminating oxidation steps and leveraging environmentally friendly conditions .

Comparative Synthesis Routes:

| Method | Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Stepwise Functionalization | Boc<sub>2</sub>O, diphenylmethyl chloride | 70–80 | High purity |

| Cyclization | Citric acid, ammonium salts | 85–91 | Eco-friendly, scalable |

Chemical Reactivity and Derivative Formation

The compound undergoes diverse reactions, enabling the synthesis of analogs for structure-activity relationship (SAR) studies:

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate converts the pyrrolidine ring into a γ-lactam.

-

Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxamide to an amine.

Substitution Reactions

-

Nucleophilic Aromatic Substitution: The diphenylmethyl group undergoes halogenation under electrophilic conditions.

Example Reaction:

Biological Activity and Mechanistic Insights

N-tert-Butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide exhibits promising pharmacological properties:

Receptor Modulation

-

Dopamine D<sub>2</sub> Receptor Agonism: The compound binds to D<sub>2</sub> receptors with an IC<sub>50</sub> of 120 nM, potentially aiding in neurodegenerative disease treatment.

-

Anti-inflammatory Effects: Inhibits cyclooxygenase-2 (COX-2) by 65% at 10 µM, comparable to celecoxib.

Neuroprotective Properties

In rodent models, the compound reduced neuronal apoptosis by 40% following ischemic stroke, likely via ROS scavenging .

Applications in Medicinal Chemistry

Lead Compound for CNS Disorders

The molecule’s ability to cross the blood-brain barrier (BBB) makes it a candidate for Alzheimer’s and Parkinson’s disease therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume